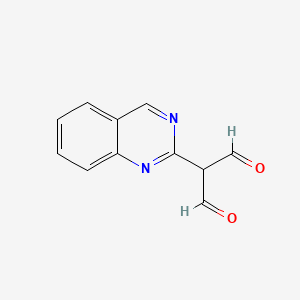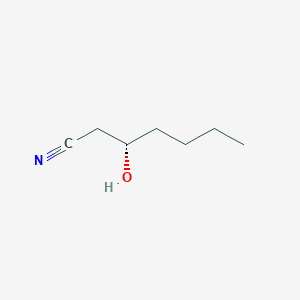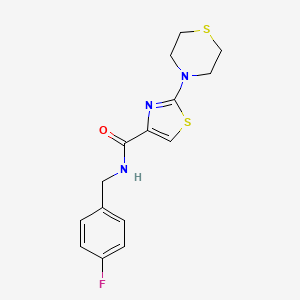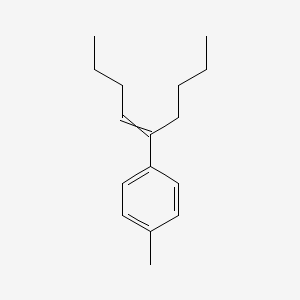
(Quinazolin-2-yl)propanedial
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Quinazolin-2-yl)propanedial is a compound belonging to the quinazoline family, which is a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a compound of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Quinazolin-2-yl)propanedial typically involves the use of transition metal-catalyzed reactions. One common method is the palladium-catalyzed intramolecular aryl C-H amidination, which involves the reaction of N-arylamidines and isonitriles in the presence of a base such as cesium carbonate in toluene under an oxygen atmosphere . Another method includes the use of molecular iodine to catalyze the benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and benzylamines .
Industrial Production Methods: Industrial production of quinazoline derivatives, including this compound, often employs large-scale transition metal-catalyzed reactions due to their efficiency and high yield. The use of environmentally benign approaches, such as the use of oxygen as an oxidant and solvent-free conditions, is also gaining popularity in industrial settings .
化学反应分析
Types of Reactions: (Quinazolin-2-yl)propanedial undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2-carboxylic acid, while reduction may produce quinazoline-2-ylmethanol.
科学研究应用
(Quinazolin-2-yl)propanedial has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
作用机制
The mechanism of action of (Quinazolin-2-yl)propanedial involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s antimicrobial activity is often attributed to its ability to interfere with bacterial cell wall synthesis or protein function . In cancer research, this compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
相似化合物的比较
Quinazolinone: Another quinazoline derivative with similar biological activities, including antimicrobial and anticancer properties.
Quinoxaline: A related nitrogen-containing heterocyclic compound with a broad spectrum of biological activities.
Uniqueness: (Quinazolin-2-yl)propanedial is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
属性
CAS 编号 |
920974-64-7 |
|---|---|
分子式 |
C11H8N2O2 |
分子量 |
200.19 g/mol |
IUPAC 名称 |
2-quinazolin-2-ylpropanedial |
InChI |
InChI=1S/C11H8N2O2/c14-6-9(7-15)11-12-5-8-3-1-2-4-10(8)13-11/h1-7,9H |
InChI 键 |
ZIIGQFUEECFJLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C(C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{4-[(2-Ethylhexyl)oxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B12619310.png)

![2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12619320.png)
![3-Bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12619325.png)
![4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12619336.png)

![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(2-ethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619346.png)
![1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12619349.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-one](/img/structure/B12619354.png)
![(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one](/img/structure/B12619362.png)


